α-环糊精水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

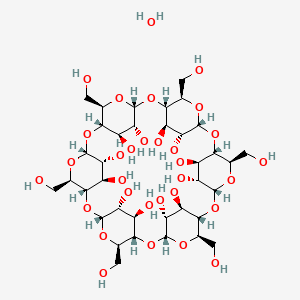

?-Cyclodextrin (hydrate) is a cyclic oligosaccharide composed of glucose subunits linked by α-1,4 glycosidic bonds. It is part of the cyclodextrin family, which includes α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, each differing in the number of glucose units. Cyclodextrins are produced from starch by enzymatic conversion and are used in various industries, including food, pharmaceuticals, and chemical industries .

科学研究应用

?-环糊精(水合物)具有广泛的科学研究应用:

化学: 用作超分子化学中的主体分子,与客体分子形成包合物。

生物学: 用于研究分子相互作用,并用作蛋白质和酶的稳定剂。

医学: 用于药物递送系统,以增强难溶性药物的溶解度和生物利用度。

作用机制

?-环糊精(水合物)通过与客体分子形成包合物来发挥作用。环糊精的疏水腔捕获疏水分子,而亲水性外层与水性环境相互作用。 这种机制增强了客体分子的溶解度和稳定性,促进了它们的递送和控释 .

生化分析

Biochemical Properties

Alpha-Cyclodextrin hydrate can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes . Its encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .

Cellular Effects

Its ability to form inclusion complexes with a wide range of hydrophobic guest molecules suggests that it could potentially influence cell function by modulating the availability and activity of these molecules .

Molecular Mechanism

The molecular mechanism of action of Alpha-Cyclodextrin hydrate is largely based on its ability to form inclusion complexes with other molecules . This can lead to changes in the physical, chemical, and biological properties of these molecules, potentially affecting their binding interactions with biomolecules, enzyme activity, and gene expression .

Temporal Effects in Laboratory Settings

Thermal analyses of cyclodextrins and cyclodextrin complexes suggest that they have good stability .

Metabolic Pathways

Alpha-Cyclodextrin hydrate is involved in the formation of inclusion complexes with a wide range of hydrophobic guest molecules . This could potentially affect metabolic flux or metabolite levels, depending on the nature of the guest molecules.

Transport and Distribution

Its ability to form inclusion complexes suggests that it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

准备方法

合成路线和反应条件

?-环糊精(水合物)通常通过用环糊精糖基转移酶等特定酶处理淀粉来合成。 酶促转化包括淀粉被裂解成更小的葡萄糖单元,然后环化形成环糊精的环状结构 .

工业生产方法

?-环糊精(水合物)的工业生产涉及大规模酶促过程,其中淀粉用环糊精糖基转移酶处理。然后纯化所得混合物以分离所需的环糊精。 该过程经过优化,可以生产出高产率的环糊精,同时副产物最少 .

化学反应分析

反应类型

?-环糊精(水合物)会发生各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及根据所需修饰而使用的各种取代剂。 反应条件通常涉及控制温度和pH值,以确保环糊精结构的稳定性 .

形成的主要产物

这些反应形成的主要产物包括修饰的环糊精,其溶解度、稳定性和包合性能发生改变。 这些修饰增强了环糊精在各种应用中的效用 .

相似化合物的比较

类似化合物

α-环糊精: 由六个葡萄糖单元组成。

β-环糊精: 由七个葡萄糖单元组成。

γ-环糊精: 由八个葡萄糖单元组成.

独特性

?-环糊精(水合物)因其特定的葡萄糖单元数量而独一无二,这决定了它的腔体尺寸和包合性能。 这使其适合于包封特定尺寸的分子,并增强其溶解度和稳定性 .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIQLAUJPPOBJR-HAPKRNSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?

A1: Alpha-cyclodextrin hydrate can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.

Q2: Is the columnar structure of alpha-cyclodextrin hydrate stable under all conditions?

A2: Research indicates that the columnar structure of alpha-cyclodextrin hydrate exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

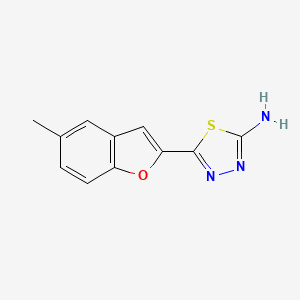

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)